Erythromycin A 9,11-Imino Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

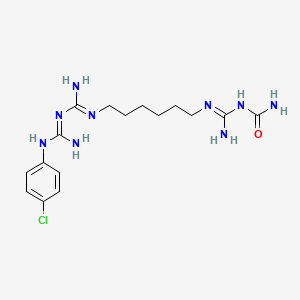

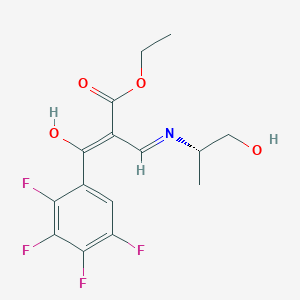

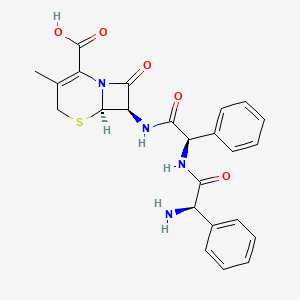

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .

Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .Applications De Recherche Scientifique

Antibacterial Research

- Results : Some derivatives have shown favorable activity against Streptococcus pneumoniae, with increased effectiveness compared to erythromycin A .

Infectious Disease Treatment

- Results : Structural modifications have led to the discovery of second-generation macrolides with improved properties .

Chemical Synthesis

- Results : New compounds synthesized using Erythromycin A 9,11-Imino Ether as a starting point have been evaluated for their antibacterial properties .

Resistance Mechanism Study

- Results : Studies have provided insights into the resistance mechanisms, such as erm-encoded methylation and mef-encoded efflux .

Drug Development

Analytical Standards

- Results : Provides reliable standards for the quantification and quality control of macrolide antibiotics .

Additional Applications of Erythromycin A 9,11-Imino Ether

Development of Antibacterial Derivatives

- Results : These compounds have shown favorable activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae, with some exhibiting up to 133-fold higher activity than the precursor .

Overcoming Drug Resistance

- Results : Some derivatives have demonstrated enhanced activity against bacteria with resistance encoded by the erm and mef genes .

Medical Device Coatings

- Results : Potential to enhance the antibacterial efficacy of medical devices, though specific outcomes are not detailed in the search results .

Food Additive Research

- Results : The search results do not provide specific data, but the application suggests a role in preserving food quality and safety .

Veterinary Medicine

- Results : The effectiveness in veterinary contexts would be similar to that in human medicine, but specific studies or data are not provided in the search results .

Synthesis of Antibacterial Derivatives

- Results : These new compounds have shown significant activity against erythromycin-susceptible and resistant strains of Streptococcus pneumoniae .

Research on Gastrointestinal Motility

- Results : The compound has been shown to disrupt the growth of bacteria and affect motor activity in the gastrointestinal tract .

Antibacterial Activity Against Mycobacterium Avium Complex

Safety And Hazards

Propriétés

Numéro CAS |

161193-44-8 |

|---|---|

Nom du produit |

Erythromycin A 9,11-Imino Ether |

Formule moléculaire |

C37H66N2O12 |

Poids moléculaire |

730.94 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)